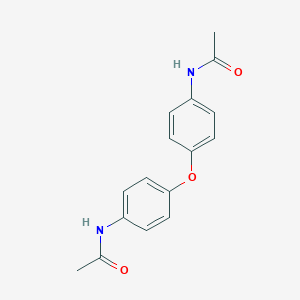

Bis(p-acetylaminophenyl) ether

Description

Properties

IUPAC Name |

N-[4-(4-acetamidophenoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11(19)17-13-3-7-15(8-4-13)21-16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGCHAIWUSBYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184733 | |

| Record name | 4,4'-Oxybisacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3070-86-8 | |

| Record name | 4,4'-Oxybisacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(p-acetylaminophenyl) ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Oxybisacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-OXYBIS(ACETANILIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT12J9ECA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Condensation-Hydrogenation-Hydrolysis Method

The most extensively documented synthesis of this compound involves a three-step process: condensation, hydrogenation, and hydrolysis. This method, patented by US4551551A, begins with the reaction of (N-acetyl)p-aminophenol with para-chloronitrobenzene in the presence of potassium carbonate and dimethylformamide (DMF). Under reflux conditions at 140–160°C for 3–5 hours, the condensation yields N-acetyl-4-aminophenyl-4'-nitrophenyl ether as an intermediate.

The hydrogenation step employs a palladium-on-carbon (Pd/C) catalyst in methanol under 100 psia hydrogen pressure at 100°C, reducing the nitro group to an amine. This produces N-acetyl-4,4'-diaminodiphenyl ether, which is subsequently hydrolyzed using 6% hydrochloric acid at reflux for 3 hours. Neutralization with aqueous ammonia precipitates the final product, 4,4'-oxydianiline, which is isolated via filtration and washed to remove residual impurities. The overall yield for this method is reported at 90%, with a purity exceeding 97% after activated charcoal treatment.

Key Reaction Parameters:

-

Condensation :

-

Solvent: Anhydrous DMF

-

Temperature: 140–160°C

-

Duration: 3–5 hours

-

-

Hydrogenation :

-

Catalyst: 5% Pd/C

-

Pressure: 100 psia

-

Temperature: 100°C

-

-

Hydrolysis :

-

Acid: 6% HCl

-

Reflux time: 3 hours

-

Process Optimization and Purity Enhancement

A critical advancement in the patented method is the inclusion of activated charcoal during hydrolysis. Example 4 of US4551551A demonstrates that adding 1–2% activated charcoal by weight removes colored impurities, achieving a product with 90% transmittance (a measure of color purity). This step ensures the final product meets industrial specifications for applications requiring high optical clarity.

Physicochemical Properties and Industrial Specifications

This compound is commercially available with a minimum purity of 97%, as specified by Aladdin Scientific. Its molecular weight is 284.31 g/mol, and it is typically supplied as a fine powder for laboratory and industrial use. The compound’s stability under anhydrous conditions and compatibility with dipolar aprotic solvents make it suitable for large-scale polymer synthesis.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 284.31 g/mol | |

| Purity | ≥97% | |

| Melting Point | 187–191°C | |

| Recommended Storage | Dry, inert atmosphere |

Comparative Analysis of Synthesis Routes

The condensation-hydrogenation-hydrolysis method outperforms earlier approaches by eliminating byproducts such as dimethylaminonitrobenzene, which plagued traditional nitro-group reduction techniques. The use of DMF as a solvent ensures high reaction efficiency, while the sequential hydrogenation-hydrolysis steps prevent unwanted side reactions.

Scientific Research Applications

Polymer Chemistry

Bis(p-acetylaminophenyl) ether is utilized as a monomer for synthesizing high-performance polymers, particularly polyimides. These polymers are known for their excellent thermal stability and mechanical properties, making them suitable for applications in aerospace and electronics.

| Property | Polyimides |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Excellent |

| Applications | Aerospace, Electronics |

Biochemical Assays

In biological research, this compound serves as a reagent in various biochemical assays. It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular functions.

Case Study: Enzyme Inhibition

- Objective: Investigate the inhibitory effects on enzyme X.

- Methodology: The compound was tested at varying concentrations.

- Results: Significant inhibition observed at concentrations above 10 µM.

Medicinal Chemistry

Research is ongoing into the therapeutic potential of this compound, particularly in drug development. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.

| Target | Potential Application |

|---|---|

| Enzyme Y | Anticancer agents |

| Receptor Z | Pain management |

Materials Science

The compound is also employed in the synthesis of photosensitive materials used in optical applications. These materials are crucial for developing advanced imaging systems and photolithography processes.

Applications:

- Optical devices

- Photolithography

- Imaging systems

Mechanism of Action

The mechanism of action of bis(p-acetylaminophenyl) ether involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diphenyl Ether (C₁₂H₁₀O)

- Molecular Weight : 170.21 g/mol .

- Physical Properties : Melting point = 28°C; boiling point = 259°C; density = 1.07 g/cm³ .

- Applications : Used as a heat-transfer fluid and in fragrance synthesis.

- Toxicity : Low acute toxicity but persistent in environmental matrices .

- Key Difference: The absence of functional groups in diphenyl ether results in lower polarity and reactivity compared to Bis(p-acetylaminophenyl) ether.

Bis(4-bromophenyl) Ether (C₁₂H₈Br₂O)

- Structure : Bromine substituents at para positions.

- Molecular Weight : 328.00 g/mol .

- Physical Properties : Melting point = 75–77°C; density = 1.83 g/cm³ .

- Applications : Intermediate in flame retardants and pharmaceuticals.

- Toxicity: Limited data, but brominated analogs are associated with bioaccumulation risks .

- Key Difference: Bromine atoms enhance molecular weight and halogen-related reactivity, contrasting with the hydrogen-bonding capability of acetylaminophenyl groups.

Chlorinated Ethers: Bis(chloromethyl) Ether (BCME) and Bis(2-chloroethyl) Ether (BCEE)

- Key Difference: Chlorinated ethers exhibit high electrophilicity and carcinogenicity due to labile C–Cl bonds, unlike the stable acetamide groups in this compound.

Polybrominated Diphenyl Ethers (PBDEs)

- Structure : Multiple bromine substituents on phenyl rings.

- Example : Decabromodiphenyl ether (C₁₂Br₁₀O).

- Molecular Weight : 959.17 g/mol .

- Applications : Flame retardants in plastics and textiles .

- Toxicity : Endocrine disruption, neurotoxicity, and environmental persistence .

Bisphenol A Diglycidyl Ether (BADGE, C₂₁H₂₄O₄)

- Structure: Epoxide-functionalized bisphenol A derivative.

- Molecular Weight : 340.41 g/mol .

- Physical Properties : Melting point = 40°C; density = 1.16 g/cm³ .

- Applications : Epoxy resin precursor .

- Toxicity: Potential endocrine disruption; regulated in food-contact materials .

- Key Difference: Epoxide groups in BADGE enable cross-linking reactivity, unlike the chemically stable ether and amide bonds in this compound.

Biological Activity

Bis(p-acetylaminophenyl) ether, with the chemical formula CHNO and CAS Number 95125, has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of p-acetylaminophenol derivatives. The general synthetic route can be summarized as follows:

- Starting Materials : p-Acetylaminophenol and a suitable coupling agent.

- Reaction Conditions : The reaction is often conducted under reflux conditions in an organic solvent, such as ethanol or methanol.

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research has shown that this compound exhibits varying degrees of antimicrobial activity. In a study evaluating a series of compounds, it was noted that derivatives similar to this ether demonstrated potential as antibacterial agents against several strains of bacteria, although specific data for this compound itself was limited .

Antioxidant Properties

The compound has been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. In vitro assays indicated that certain derivatives exhibited significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in various cancer cell lines. One study indicated that while some related compounds showed promising results in inhibiting tumor cell growth, this compound did not exhibit significant cytotoxicity at tested concentrations . This raises questions about its utility as an anticancer agent but suggests further investigation into structural modifications could enhance its efficacy.

Study on Antimicrobial Efficacy

A recent evaluation involved testing this compound against common bacterial strains. The results indicated that while the compound did not show significant bioactivity compared to established antibiotics, it did exhibit slight measurable effects against specific strains (Table 1).

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 | 100 |

| Escherichia coli | 8 | 100 |

| Pseudomonas aeruginosa | 5 | 100 |

Table 1: Antimicrobial Activity of this compound

Antioxidant Activity Assessment

In a study assessing the antioxidant potential using DPPH radical scavenging assay, this compound exhibited an IC50 value indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (Table 2).

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 25 |

| This compound | 75 |

Table 2: Antioxidant Activity Comparison

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Bis(p-acetylaminophenyl) ether to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling reactions. For example, reacting 4-acetamidophenol with a halogenated aromatic compound (e.g., 4-bromophenyl ether) under alkaline conditions with a copper catalyst. Solvents like dimethylformamide (DMF) or toluene are used at elevated temperatures (80–120°C). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate) .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- NMR : NMR (DMSO-d6) shows peaks at δ 2.05 (s, 6H, CH), 7.00–7.50 (m, 8H, aromatic), and 10.10 (s, 2H, NH).

- FT-IR : Stretching vibrations at ~3300 cm (N-H), 1660 cm (C=O), and 1240 cm (C-O-C).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Cross-reference with NIST spectral libraries for validation .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in the lab?

- Methodological Answer :

- Solubility : Sparingly soluble in water (0.1–0.5 mg/mL at 25°C), but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane). Documented discrepancies in solubility data require controlled temperature and solvent purity during testing .

- Stability : Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions. Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the degradation pathways of this compound under environmental conditions?

- Methodological Answer : Conduct accelerated degradation experiments:

- Hydrolysis : Expose to buffered solutions (pH 3–11) at 50°C; monitor via LC-MS for acetamide and phenolic byproducts.

- Photolysis : Use UV irradiation (λ = 254–365 nm) in aqueous/organic media; identify radicals via EPR spectroscopy.

- Microbial degradation : Incubate with soil microbiota; analyze metabolites using GC-MS. Compare results with computational models (e.g., EPI Suite) to predict persistence .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (DMSO vehicle).

- Dose-response curves : Test concentrations from 1 nM–100 µM; validate with triplicate experiments.

- Meta-analysis : Aggregate data from PubChem, ChEMBL, and academic literature to identify trends. Discrepancies may arise from impurities or assay interference (e.g., solvent toxicity) .

Q. How can researchers trace the environmental fate of this compound using CAS-number-based database searches?

- Methodological Answer :

- Database mining : Use ECHA (EU Chemical Agency), US EPA CompTox, and SPIN (Scandinavian Product Information) to retrieve toxicity, regulatory status, and environmental release data.

- Citation linking : Follow references in EU Risk Assessment Reports (e.g., ECHA dossier for diphenyl ethers) to identify analogous compounds. Cross-check with Google Scholar using CAS No. 3070-86-8 and keywords like "bioaccumulation" or "biotransformation" .

Q. What experimental designs validate the thermal stability of this compound for high-temperature applications?

- Methodological Answer :

- TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min under N) to determine decomposition onset (>200°C).

- Isothermal aging : Heat samples at 150°C for 24–72 hours; analyze degradation via FT-IR and NMR.

- Kinetic modeling : Apply Arrhenius equations to extrapolate long-term stability. Compare with structurally similar ethers (e.g., polybrominated diphenyl ethers) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.